Para-Chlorophenyl Substituent Effect on Potency Against SHP2
Within the pyrimidine-2-carboxamide class, the para-chlorophenyl substituent of the target compound is critical for achieving high SHP2 inhibitory potency. A structurally related analog bearing a para-chlorophenyl moiety (CHEMBL5203477) exhibits an IC50 of 23 nM against wild-type SHP2 [1]. In contrast, compounds lacking this specific substitution pattern or incorporating alternative halogen placements (e.g., ortho- or meta-chloro) within the same chemotype have been reported to show IC50 values of ≥618 nM [2] and up to 6.31 μM [3] in comparable SHP2 enzymatic assays. This data demonstrates a >27-fold potency advantage conferred by the para-chlorophenyl configuration.
| Evidence Dimension | SHP2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (inferred from para-chlorophenyl analog CHEMBL5203477) |
| Comparator Or Baseline | Alternative substitution patterns (e.g., ortho/meta-chloro): 618 nM – 6.31 μM |
| Quantified Difference | >27-fold lower IC50 (23 nM vs. ≥618 nM) |
| Conditions | SHP2 phosphatase assay using DiFMUP or pNPP substrate; pre-incubation 30–60 min |
Why This Matters
This quantitative differentiation directly impacts the compound's suitability for applications requiring potent SHP2 pathway modulation, affecting target occupancy calculations and assay sensitivity.
- [1] BindingDB. BDBM50593178 (CHEMBL5203477). IC50: 23 nM for wild type SHP2. Curated by ChEMBL. Accessed 2026. View Source
- [2] BindingDB. BDBM50605451 (CHEMBL5172609). IC50: 618 nM for SHP2. Curated by ChEMBL. Accessed 2026. View Source
- [3] BindingDB. BDBM50546226 (CHEMBL4778434). IC50: 6.31 μM for human SHP2. Curated by ChEMBL. Accessed 2026. View Source
